ethyl 2-{[({2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}thio)acetyl]oxy}benzoate
Overview
Description
Ethyl 2-{[({2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}thio)acetyl]oxy}benzoate is a useful research compound. Its molecular formula is C18H14F3NO8S2 and its molecular weight is 493.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 493.01129324 g/mol and the complexity rating of the compound is 794. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Thermal Reaction and Pyrolysis
Research by Tanikaga et al. (1984) on the thermal reaction of ethyl (2E)-2-phenylsulfinyl-2-alkenoates revealed insights into the formation of ethyl (2E,4E)-2,4-alkadienoates and ethyl (2E)-4-hydroxy-2-alkenoates through refluxing in xylene. This study provides foundational knowledge on the behavior of sulfinylated ester compounds under thermal conditions, which could relate to the thermal stability and reactivity of ethyl 2-{[({2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}thio)acetyl]oxy}benzoate (Tanikaga et al., 1984).
Cooperative Motion in Amorphous Polymers
Meng et al. (1996) studied the copolymerization of nitrophenyl 4-((2-((2-methyl-1-oxo-2-propenyl)oxy)ethyl)oxy)benzoate (BEM) and its effects on the optical properties of polymers. The findings on cooperative motion between azo and BEM side groups leading to enhanced birefringence have implications for developing advanced materials with tailored optical properties (Meng et al., 1996).
Intramolecular Cyclization
Coustard (2001) explored the cyclization of nitroketene S,S-acetals in trifluoromethanesulfonic acid, resulting in various cyclic orthothioesters. This research highlights the potential for creating complex cyclic structures from simpler precursors, offering insights into synthetic strategies that could apply to derivatives of the target compound (Coustard, 2001).
Liquid Crystalline Polysiloxanes
Bracon et al. (2000) synthesized monomers with fluorinated chains and a central mesogenic moiety, leading to polysiloxanes with high smectogen properties. This work on the synthesis and characterization of liquid crystalline materials could inform applications of this compound in creating novel materials with specific thermal and optical properties (Bracon et al., 2000).
Anti-inflammatory Pharmaceuticals
Kodela et al. (2012) introduced NOSH-Aspirin, a hybrid compound releasing both nitric oxide and hydrogen sulfide, showing potent anti-inflammatory effects. While this study focuses on a different chemical family, it underscores the potential of multifunctional compounds in therapeutic applications, suggesting areas where this compound derivatives could be explored for biological activities (Kodela et al., 2012).
Properties
IUPAC Name |
ethyl 2-[2-[2-nitro-4-(trifluoromethylsulfonyl)phenyl]sulfanylacetyl]oxybenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3NO8S2/c1-2-29-17(24)12-5-3-4-6-14(12)30-16(23)10-31-15-8-7-11(9-13(15)22(25)26)32(27,28)18(19,20)21/h3-9H,2,10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPSAKEFYBMXUJC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1OC(=O)CSC2=C(C=C(C=C2)S(=O)(=O)C(F)(F)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3NO8S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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